2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-12-9-14(5-8-17(12)24-2)16-11-25-19(21-16)22-18(23)10-13-3-6-15(20)7-4-13/h3-9,11H,10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIPVPGYRACJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxy-3-methylphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using 4-fluoroaniline and the synthesized thiazole intermediate.
Acetamide Formation: The final step involves the acylation of the amine group on the thiazole ring with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxy-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Key Substituent Variations
Thiazole Ring Modifications :
- Compound 20 (): Features a 4-methoxyphenyl group at the thiazole 4-position and a 4-fluorophenyl-piperazine moiety on the acetamide. This compound demonstrated matrix metalloproteinase (MMP) inhibition, highlighting the importance of the piperazine group in enhancing binding affinity .
- Compound 14 (): Contains a 3-chloro-4-fluorophenyl substituent on the thiazole. It was synthesized as a c-Abl kinase activator, indicating that halogenated aryl groups may enhance kinase-targeted activity .
- Compound 6a (): Substituted with a 4-hydroxy-3-methoxyphenyl group on the thiazole. This derivative showed cyclooxygenase/lipoxygenase (COX/LOX) inhibitory activity, suggesting that polar substituents (e.g., hydroxyl) influence enzyme selectivity .
- Acetamide Chain Modifications: Compound 3j (): Incorporates a thiazolidinone group instead of a fluorophenyl on the acetamide. This modification conferred potent α-glucosidase inhibitory activity (63% inhibition), emphasizing the role of electron-deficient heterocycles in enzyme targeting . Compound 10 (): Features a benzimidazole-thioether side chain linked to the acetamide. It exhibited significant antitumor activity against multiple cancer cell lines, underscoring the impact of extended aromatic systems on cytotoxicity .
Key SAR Insights :
However, polar groups like hydroxyl (Compound 6a) may improve solubility and enzyme interaction .
Halogenation : Fluorine atoms (e.g., in Compound 14 and the target compound) often improve metabolic stability and binding via hydrophobic interactions .
Heterocyclic Extensions: Piperazine (Compound 20) and thiazolidinone (Compound 3j) moieties introduce hydrogen-bonding sites, critical for enzyme inhibition .
Physicochemical Comparison :
| Property | Target Compound | Compound 3j (Ev15) | Compound 14 (Ev13) |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₈FN₂O₂S (calculated) | C₁₄H₁₁FN₂O₂S₂ | C₁₇H₁₂ClFN₂O₂S |
| Molecular Weight | ~366.4 g/mol | 346.4 g/mol | 362.8 g/mol |
| Key Substituents | 4-Methoxy-3-methylphenyl | o-Fluorophenyl | 3-Chlorophenoxy |
- The target compound’s methoxy and methyl groups likely increase logP compared to halogenated analogs, suggesting improved bioavailability but reduced aqueous solubility .
Q & A
What are the key considerations for designing an efficient synthetic route for 2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling the 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine moiety with a 2-(4-fluorophenyl)acetic acid derivative. A robust approach includes:
- Activation of the carboxylic acid : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane or THF, with catalytic DMAP to facilitate amide bond formation .
- Solvent and temperature optimization : Reactions are often performed at 0–25°C to minimize side reactions. Post-reaction, the product is extracted using organic solvents (e.g., dichloromethane) and purified via column chromatography with gradient elution (e.g., ethyl acetate/hexane) .
- Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC.
Which spectroscopic techniques are most effective for structural characterization of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula.
How does the crystal structure of this compound inform its biological interactions?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Conformational flexibility : The dihedral angle between the fluorophenyl and thiazole rings (e.g., ~61.8° in analogous structures) influences steric hindrance and binding pocket compatibility .
- Hydrogen bonding : N-H···N interactions in the crystal lattice (R₂²(8) motif) suggest potential for forming similar interactions with biological targets, such as enzyme active sites .
- Torsional parameters : Use software like SHELXL to refine torsion angles and predict bioactive conformations .
How can researchers evaluate the antitumor potential of this compound, and what experimental models are appropriate?
Level: Advanced
Methodological Answer:
- In vitro assays :
- Target identification : Conduct molecular docking (e.g., AutoDock Vina) against kinases or receptors (e.g., EGFR) using PDB structures to predict binding modes .
- Validation : Compare results with positive controls (e.g., doxorubicin) and validate selectivity using non-cancerous cell lines.
How can synthetic challenges like low yield or impurity formation be addressed?
Level: Advanced
Methodological Answer:
- Optimize reaction conditions :
- Purification strategies :
- Analytical troubleshooting : Employ LC-MS to identify byproducts and adjust stoichiometry or reaction time.
What methodologies are recommended for studying the compound’s interaction with biological targets via molecular docking?
Level: Advanced
Methodological Answer:
- Protein preparation : Retrieve target structures from the PDB (e.g., 1M17 for EGFR) and process using tools like Chimera (remove water, add hydrogens).
- Ligand preparation : Generate 3D conformers of the compound using Open Babel and assign charges (e.g., Gasteiger-Marsili).
- Docking workflow :
- Validation : Compare docking scores with known inhibitors and validate via molecular dynamics simulations (e.g., GROMACS) to assess stability.
How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Level: Advanced
Methodological Answer:
- Dynamic effects : Consider rotameric equilibria in the acetamide group, which may split peaks in 1H NMR. Use variable-temperature NMR to coalesce signals .
- Solvent artifacts : Re-record spectra in deuterated DMSO or CDCl₃ to eliminate solvent-induced shifts.
- Computational validation : Compare experimental 13C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) using Gaussian .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
